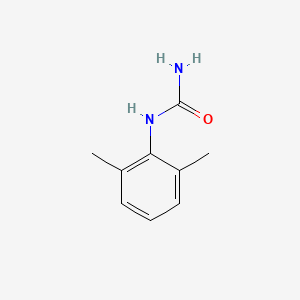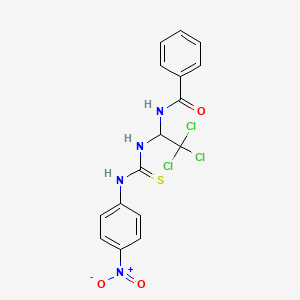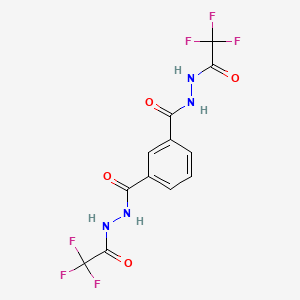
N'~1~,N'~3~-bis(trifluoroacetyl)benzene-1,3-dicarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’1,N’3-BIS(2,2,2-TRIFLUOROACETYL)BENZENE-1,3-DICARBOHYDRAZIDE is a chemical compound known for its unique properties and applications in various scientific fields. This compound is characterized by the presence of trifluoroacetyl groups attached to a benzene ring, making it highly reactive and useful in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’1,N’3-BIS(2,2,2-TRIFLUOROACETYL)BENZENE-1,3-DICARBOHYDRAZIDE typically involves the reaction of benzene-1,3-dicarbohydrazide with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature for several hours to ensure complete reaction. The product is then purified using recrystallization or column chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving automated systems for mixing, heating, and purification. The use of advanced analytical techniques such as high-performance liquid chromatography (HPLC) ensures the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N’1,N’3-BIS(2,2,2-TRIFLUOROACETYL)BENZENE-1,3-DICARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoroacetyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
N’1,N’3-BIS(2,2,2-TRIFLUOROACETYL)BENZENE-1,3-DICARBOHYDRAZIDE has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’1,N’3-BIS(2,2,2-TRIFLUOROACETYL)BENZENE-1,3-DICARBOHYDRAZIDE involves the interaction of its trifluoroacetyl groups with various molecular targets. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, resulting in modifications that affect their function. The compound’s reactivity is attributed to the electron-withdrawing nature of the trifluoroacetyl groups, which enhances its electrophilic properties .
Comparison with Similar Compounds
Similar Compounds
Bis(trifluoroacetoxy)iodo benzene: Another compound with trifluoroacetyl groups, used in similar applications.
Bis(trimethylsilyl)trifluoroacetamide: Used as a derivatizing agent in analytical chemistry.
Uniqueness
N’1,N’3-BIS(2,2,2-TRIFLUOROACETYL)BENZENE-1,3-DICARBOHYDRAZIDE is unique due to its specific structure, which allows for versatile reactivity and applications in various fields. Its ability to form stable covalent bonds with biomolecules makes it particularly valuable in biological and medical research .
Properties
Molecular Formula |
C12H8F6N4O4 |
|---|---|
Molecular Weight |
386.21 g/mol |
IUPAC Name |
1-N',3-N'-bis(2,2,2-trifluoroacetyl)benzene-1,3-dicarbohydrazide |
InChI |
InChI=1S/C12H8F6N4O4/c13-11(14,15)9(25)21-19-7(23)5-2-1-3-6(4-5)8(24)20-22-10(26)12(16,17)18/h1-4H,(H,19,23)(H,20,24)(H,21,25)(H,22,26) |
InChI Key |
GUYQIWDMIZCGCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NNC(=O)C(F)(F)F)C(=O)NNC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


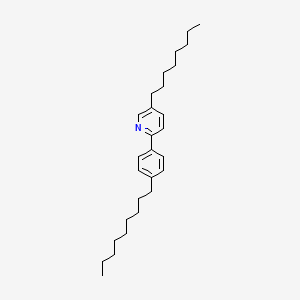
![N-[2,2,2-tribromo-1-(1-naphthylamino)ethyl]benzamide](/img/structure/B11707335.png)
![3-[({[2,2,2-Trichloro-1-(1-naphthoylamino)ethyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B11707343.png)
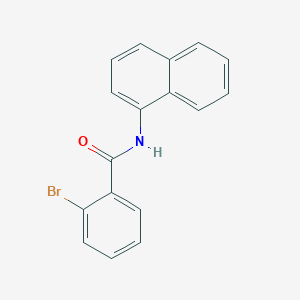
![2,4-dichloro-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11707369.png)
![N-(2,2,2-Trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)nonanamide](/img/structure/B11707371.png)
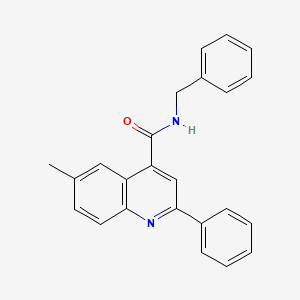



![2-imino-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B11707413.png)
![(5Z)-2-(2-chloroanilino)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B11707414.png)
